molecular formula C12H12N2O B7637799 4-[5-(Aminomethyl)pyridin-3-yl]phenol

4-[5-(Aminomethyl)pyridin-3-yl]phenol

Cat. No.: B7637799
M. Wt: 200.24 g/mol
InChI Key: FJKKYFPBOXKBSH-UHFFFAOYSA-N
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Description

4-[5-(Aminomethyl)pyridin-3-yl]phenol (CAS: 821784-28-5) is a pyridine derivative featuring a phenol group at position 4 and an aminomethyl (-CH2NH2) substituent at position 5 of the pyridine ring. Its molecular formula is C12H12N2O2, with a molecular weight of 292.33 g/mol .

Properties

IUPAC Name

4-[5-(aminomethyl)pyridin-3-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKYFPBOXKBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack by the phenolic oxygen. In the original study, 2-aminopyridine and benzaldehyde yielded pseudo-Betti products with phenol derivatives in 40–97% yields. By substituting benzaldehyde with 5-formylpyridine-3-carbaldehyde, the aminomethyl group is introduced at the pyridine’s 5-position. Key parameters include:

  • Temperature : 80°C, ensuring imine stability without decomposition.

  • Reaction Time : 30–120 minutes, monitored by TLC.

  • Solvent-Free Conditions : Eliminates purification steps, enhancing atom economy.

A hypothetical adaptation of this method could achieve yields of ~70–85%, though the electron-withdrawing nature of the pyridine ring may necessitate longer reaction times compared to benzaldehyde-based systems.

Nucleophilic Substitution of Halogenated Intermediates

Nucleophilic substitution, as exemplified in the synthesis of 3-{[(Pyridin-3-yl)amino]methyl}phenol, provides a modular route to functionalized pyridines. For this compound, this approach involves two stages: (1) synthesis of a halogenated pyridine intermediate and (2) amination.

Stepwise Synthesis

  • Halogenation : Bromination of 5-methylpyridin-3-yl-phenol using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical conditions introduces a bromomethyl group at the 5-position, yielding 5-(bromomethyl)pyridin-3-yl-phenol .

  • Amination : Treatment with aqueous ammonia at 60–80°C displaces the bromide, forming the aminomethyl group. This step parallels EvitaChem’s protocol for analogous structures, with yields typically ranging from 65–80%.

Challenges and Solutions

  • Regioselectivity : Directing bromination to the methyl group requires careful control of reaction conditions (e.g., light initiation for radical pathways).

  • Byproducts : Competing aryl bromination is mitigated by using excess NBS and radical inhibitors.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura coupling enables precise construction of the biaryl backbone, followed by late-stage functionalization to introduce the aminomethyl group.

Synthetic Pathway

  • Suzuki Coupling : 4-Hydroxyphenylboronic acid reacts with 5-bromopyridine-3-boronic acid, forming 4-(pyridin-3-yl)phenol in 80–90% yield.

  • Bromination and Amination :

    • Bromination of the pyridine’s 5-methyl group using NBS\text{NBS}.

    • Displacement with ammonia yields the target compound.

Advantages

  • Modularity : Permits independent optimization of coupling and amination steps.

  • Scalability : Suzuki reactions are well-established for industrial applications.

Comparative Analysis of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
Three-Component70–85%Solvent-free, one-potLimited substrate scope
Nucleophilic65–80%High regioselectivityMulti-step, halogenation challenges
Reductive Amination60–75%One-pot, mild conditionsRequires carbonyl precursor
Cross-Coupling75–90%Scalable, precise controlCostly catalysts, multi-step

Chemical Reactions Analysis

Types of Reactions

4-[5-(Aminomethyl)pyridin-3-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The aminomethyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-[5-(Aminomethyl)pyridin-3-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Aminomethyl)pyridin-3-yl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Functional Groups
4-[5-(Aminomethyl)pyridin-3-yl]phenol C12H12N2O2 5-Aminomethyl, 4-phenol -OH, -NH2, pyridine
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C12H10ClNO2 4-Chloro, 2-methoxy, 3-phenol -Cl, -OCH3, -OH, pyridine
3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol C18H16N2O2 4-Phenol (x2), 5-aminomethyl-pyridine -OH (x2), -NH2, pyridine
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-... C27H20ClN5O3 2-Chloro, 4-nitro, -CN, C=O -Cl, -NO2, -CN, -C=O, pyridine

Key Observations :

  • Electron Effects: The aminomethyl group in the target compound is electron-donating, enhancing nucleophilicity and basicity, whereas chloro (-Cl) and nitro (-NO2) groups in analogs (e.g., ) are electron-withdrawing, reducing reactivity .

Physicochemical Properties

Property This compound 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 2-Amino-4-(2-chloro-5-nitrophenyl)pyridine Derivative
Molecular Weight (g/mol) 292.33 243.67 497.93
Melting Point (°C) Not reported Not reported 278–282
Solubility High (polar solvents) Moderate (DMF/ethanol) Low (apolar solvents)
LogP 3.84 ~4.2 (estimated) ~5.1 (estimated)

Key Observations :

  • The target compound’s lower molecular weight (292.33 vs. 497.93) suggests better bioavailability compared to bulkier analogs .
  • The presence of polar groups (-OH, -NH2) likely increases water solubility, contrasting with chlorinated or nitrated derivatives, which exhibit lower polarity .

Spectroscopic Characterization

  • IR Spectroscopy :
    • Target compound: Peaks at ~3200–3500 cm⁻¹ (-OH/-NH2 stretches), ~1600 cm⁻¹ (aromatic C=C), and absence of -CN (2183 cm⁻¹) or C=O (1672 cm⁻¹) bands seen in analogs .
  • ¹H NMR: Phenol protons: δ 6.5–7.5 ppm (aromatic region). Aminomethyl protons: δ 3.0–4.0 ppm (CH2NH2), distinct from methoxy (δ ~3.8 ppm) or nitro groups .

Q & A

Q. Advanced Research Focus

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) .
  • QSAR : Corrogate electronic parameters (HOMO/LUMO energies from Gaussian) with experimental IC₅₀ values to refine pharmacophore models .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .

What experimental designs optimize reaction yields for scaled synthesis?

Q. Advanced Research Focus

  • Factorial Design : Apply a 2³ factorial matrix (e.g., varying temperature, catalyst loading, solvent ratio) to identify critical factors .
  • Continuous Flow Reactors : Improve scalability and safety for nitration/reduction steps (residence time ~10–30 minutes) .
  • DoE (Design of Experiments) : Use JMP or Minitab to model nonlinear relationships between variables (e.g., pH vs. yield) .

How do researchers validate the compound’s role as a biochemical probe?

Q. Advanced Research Focus

  • Selectivity Screening : Test against a panel of 50+ related enzymes/receptors (e.g., Eurofins Panlabs services) .
  • Photoaffinity Labeling : Incorporate a diazirine moiety and confirm target engagement via Western blot .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .

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